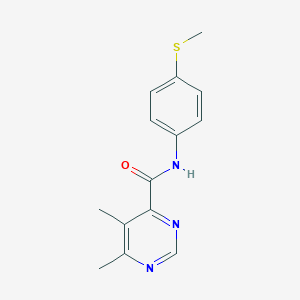

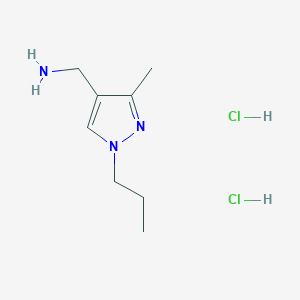

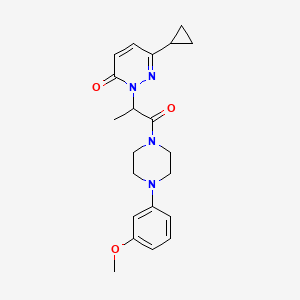

![molecular formula C17H30N2O2S B2960508 N-{[1-(thian-4-yl)piperidin-4-yl]methyl}oxane-4-carboxamide CAS No. 2097867-87-1](/img/structure/B2960508.png)

N-{[1-(thian-4-yl)piperidin-4-yl]methyl}oxane-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . A series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis

Piperidines are among the most important synthetic fragments for designing drugs . They are six-membered heterocycles including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Aplicaciones Científicas De Investigación

Anticancer Activity

Piperidine derivatives have been extensively studied for their anticancer properties. They are known to exhibit cytotoxicity against various cancer cell lines. For instance, N-(piperidine-4-yl) benzamide compounds have shown increased cytotoxicity against cancer cells when certain groups like halogen, carboxyl, nitro, or methyl are present on the ring structure . This suggests that N-{[1-(thian-4-yl)piperidin-4-yl]methyl}oxane-4-carboxamide could potentially be explored for its anticancer activities, possibly by investigating its structure-activity relationship and its interaction with cancerous cells.

Antioxidant Properties

Piperidine derivatives like Piperine have demonstrated powerful antioxidant actions due to their ability to inhibit free radicals. Investigating the antioxidant capacity of this compound could lead to its application in preventing oxidative stress-related diseases.

Each of these applications represents a unique field of research where N-{[1-(thian-4-yl)piperidin-4-yl]methyl}oxane-4-carboxamide could potentially make significant contributions. Further studies and clinical trials would be necessary to fully understand the compound’s capabilities and limitations within these areas. The rich pharmacophoric features of piperidine derivatives make them a versatile tool in drug discovery and development .

Mecanismo De Acción

Target of Action

The primary target of N-{[1-(thian-4-yl)piperidin-4-yl]methyl}oxane-4-carboxamide is the κ-opioid receptor (KOR) . KOR is a type of opioid receptor that plays a crucial role in the treatment of migraines and stress-related emotional disorders, including depression, anxiety, and drug abuse .

Mode of Action

N-{[1-(thian-4-yl)piperidin-4-yl]methyl}oxane-4-carboxamide acts as a selective antagonist at the KOR . It binds to the KOR, blocking its activation and thereby inhibiting the receptor’s function .

Biochemical Pathways

The antagonism of the kor can lead to a decrease in the release of certain neurotransmitters and hormones, potentially affecting various neural and hormonal pathways .

Pharmacokinetics

N-{[1-(thian-4-yl)piperidin-4-yl]methyl}oxane-4-carboxamide exhibits good ADME (Absorption, Distribution, Metabolism, and Excretion) properties . It has been shown to have a good duration of action in pharmacological experiments in rats . Oral administration of the compound has shown potent efficacy in antagonizing KOR agonist-induced prolactin secretion and tail-flick analgesia in mice .

Result of Action

The molecular and cellular effects of N-{[1-(thian-4-yl)piperidin-4-yl]methyl}oxane-4-carboxamide’s action are related to its antagonism of the KOR. This can lead to changes in neural signaling and potentially result in alterations in mood, perception of pain, and response to stress .

Direcciones Futuras

Propiedades

IUPAC Name |

N-[[1-(thian-4-yl)piperidin-4-yl]methyl]oxane-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30N2O2S/c20-17(15-3-9-21-10-4-15)18-13-14-1-7-19(8-2-14)16-5-11-22-12-6-16/h14-16H,1-13H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDLNYOSOGPFBCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2CCOCC2)C3CCSCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[1-(thian-4-yl)piperidin-4-yl]methyl}oxane-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

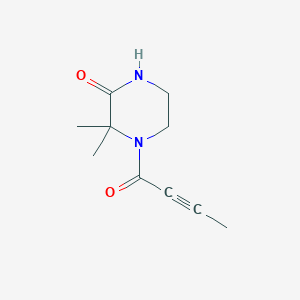

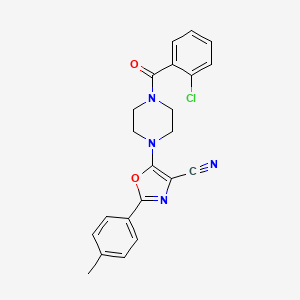

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2960429.png)

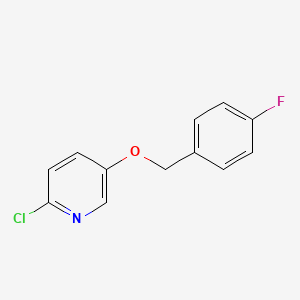

![3-(bromomethyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B2960437.png)

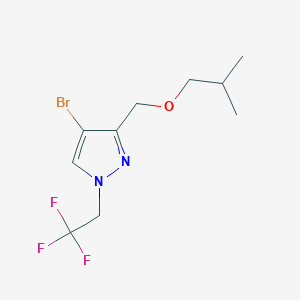

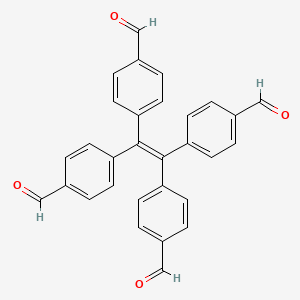

![2-[3-(2,5-Dimethoxyphenyl)-2-oxochromen-7-yl]oxyacetonitrile](/img/structure/B2960438.png)

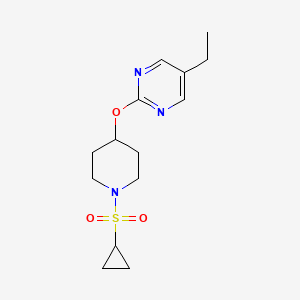

![3-((4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B2960443.png)

![1-[3-Methyl-2,6-dioxo-7-(3-pyrimidin-2-ylsulfanylpropyl)purin-8-yl]piperidine-4-carboxamide](/img/structure/B2960447.png)